

Technical Guide: Characterization of Fmoc-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Sar-Sar-OH	
Cat. No.:	B13910653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data for **Fmoc-Sar-Sar-OH**, a key building block in peptide synthesis. The following sections detail its structural and analytical characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a valuable resource for its application in research and drug development.

Compound Overview

Fmoc-Sar-Sar-OH is a tripeptide composed of three sarcosine (N-methylglycine) units with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus while the peptide chain is elongated. The sarcosine residues, being N-methylated amino acids, can impart unique conformational properties and increased enzymatic stability to the resulting peptides, making them of significant interest in peptidomimetic and drug design.

Chemical Structure:

Molecular Formula: C24H27N3O6

Molecular Weight: 453.49 g/mol



· Appearance: White to off-white solid

Analytical Data

The following sections present the experimental data obtained from ¹H NMR and LC-MS analyses of **Fmoc-Sar-Sar-Sar-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was performed to confirm the chemical structure of **Fmoc-Sar-Sar-Sar-OH**. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Table 1: ¹H NMR Chemical Shift Data for **Fmoc-Sar-Sar-OH** (400 MHz, DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.65	br s	1H	-COOH
7.89	d, J=7.5 Hz	2H	Fmoc aromatic protons
7.72	d, J=7.5 Hz	2H	Fmoc aromatic protons
7.42	t, J=7.4 Hz	2H	Fmoc aromatic protons
7.33	t, J=7.4 Hz	2H	Fmoc aromatic protons
4.35 - 4.22	m	3H	Fmoc -CH- and -CH ₂ -O-
4.13 - 3.85	m	6H	Sarcosine α-CH ₂ protons
3.06 - 2.80	m	9Н	Sarcosine N-CH₃ protons



Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weight of **Fmoc-Sar-Sar-OH** and to assess its purity. The analysis was performed using electrospray ionization (ESI) in positive ion mode.

Table 2: Mass Spectrometry Data for Fmoc-Sar-Sar-Sar-OH

Parameter	Value
Ionization Mode	ESI Positive
Calculated [M+H]+	454.19
Observed [M+H]+	454.1
Purity (LC)	95.58%[1]

Experimental Protocols

The following protocols describe the methodologies used to obtain the NMR and mass spectrometry data.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of Fmoc-Sar-Sar-OH was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: A Bruker 400 MHz NMR spectrometer was used for data acquisition.
- Acquisition Parameters:
 - Pulse Program: Standard ¹H acquisition.
 - Solvent: DMSO-d6
 - Temperature: 298 K
 - Number of Scans: 16



- Relaxation Delay: 1.0 s
- Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased. The solvent peak (DMSO-d₆ at 2.50 ppm) was used as the internal reference.

LC-MS Protocol

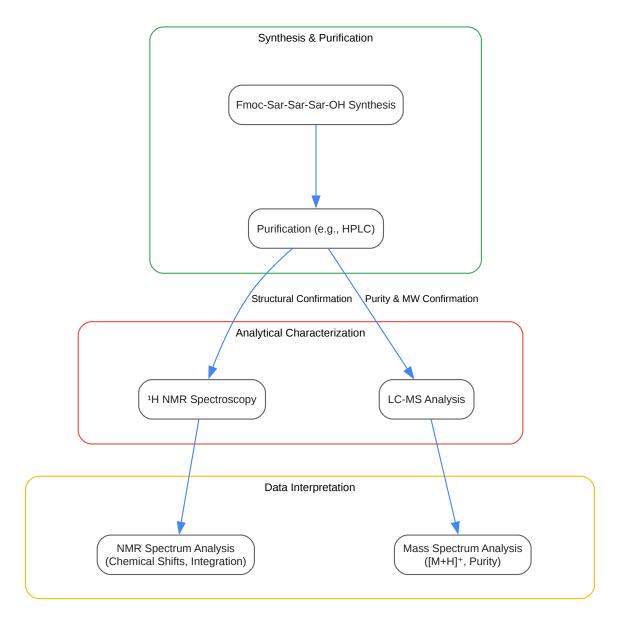
- Sample Preparation: A stock solution of Fmoc-Sar-Sar-OH was prepared by dissolving 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. The stock solution was further diluted for injection.
- Instrumentation:
 - LC System: Agilent 1260 Infinity II or equivalent.
 - MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.
- · LC Method:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
- MS Method:
 - Ionization Mode: ESI Positive.
 - Scan Range: m/z 100 1000.
 - Capillary Voltage: 3500 V.



• Fragmentor Voltage: 70 V.

Workflow and Pathway Diagrams

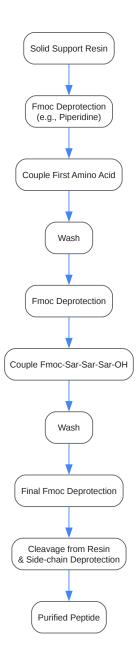
The following diagrams illustrate the general workflow for the analytical characterization of **Fmoc-Sar-Sar-OH** and its role in solid-phase peptide synthesis.





Click to download full resolution via product page

Caption: Workflow for the synthesis and analytical characterization of Fmoc-Sar-Sar-OH.



Click to download full resolution via product page



Caption: Role of **Fmoc-Sar-Sar-OH** in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Characterization of Fmoc-Sar-Sar-Sar-OH]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13910653#fmoc-sar-sar-oh-nmr-and-mass-specdata]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.